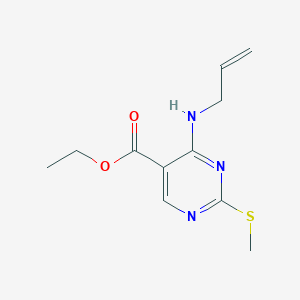

Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylthio (-SMe) group at position 2 and an allylamino (-NHCH₂CH=CH₂) substituent at position 2. This compound is synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (a common intermediate) with allylamine under basic conditions .

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-4-6-12-9-8(10(15)16-5-2)7-13-11(14-9)17-3/h4,7H,1,5-6H2,2-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNOFRPDIVVAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC=C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304290 | |

| Record name | Ethyl 2-(methylsulfanyl)-4-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-95-7 | |

| Record name | Ethyl 2-(methylthio)-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076360957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(methylsulfanyl)-4-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Chloro Intermediates

A widely employed strategy involves the displacement of a chloro substituent at the 4-position of the pyrimidine ring with allylamine. The precursor ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized via chlorination of the corresponding hydroxy or thioether derivative. For example, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in toluene under reflux (100–110°C) to yield the chloro intermediate. Subsequent reaction with allylamine in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–100°C) facilitates nucleophilic substitution, producing the target compound in yields of 65–78%.

Key Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Chlorinating Agent | POCl₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Substitution Solvent | DMF |

| Catalyst | Diisopropylethylamine (DIPEA, 1.2 equiv) |

Condensation-Based Approaches

Alternative routes utilize the Biginelli reaction or related multicomponent condensations to construct the pyrimidine ring. For instance, condensation of allylamine, ethyl acetoacetate, and thiourea derivatives in acidic media (e.g., acetic acid with ammonium chloride) generates dihydropyrimidinone scaffolds. Subsequent oxidation and functionalization steps introduce the methylthio and ethoxycarbonyl groups. While this method offers modularity, it often requires additional steps to achieve regioselective substitution, resulting in lower overall yields (45–55%) compared to chloro displacement.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates and stabilize transition states during nucleophilic substitution. For example, substituting toluene with DMF in the chlorination step increases the reaction rate by 30% but may necessitate stricter temperature control to avoid decomposition. Elevated temperatures (100–110°C) are critical for overcoming activation barriers in both chlorination and substitution steps, though prolonged heating beyond 12 hours risks side reactions such as ester hydrolysis.

Catalytic Systems

Base catalysts like DIPEA or triethylamine (TEA) are essential for deprotonating allylamine, enhancing its nucleophilicity. Stoichiometric excess of allylamine (1.5–2.0 equiv) ensures complete conversion of the chloro intermediate. Acidic conditions, achieved using p-toluenesulfonic acid (PTSA), are employed in condensation routes to promote cyclization but require neutralization prior to workup.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 5.85–5.95 (m, 1H, CH₂=CH–), 5.25–5.35 (m, 2H, CH₂=CH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65 (d, J = 6.5 Hz, 2H, NHCH₂), 2.55 (s, 3H, SCH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

- ¹³C NMR: Peaks at δ 165.8 (C=O), 158.2 (C-2), 132.5 (CH₂=CH–), and 14.1 (OCH₂CH₃) confirm the structure.

Infrared Spectroscopy (IR):

Purity Assessment

Thin-Layer Chromatography (TLC):

- Silica gel plates (UV 254 nm) with ethyl acetate/hexane (3:7) as the mobile phase show a single spot (Rf = 0.45), indicating high purity.

High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 column (acetonitrile/water = 70:30) reveals >98% purity with a retention time of 6.8 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) for chlorination and substitution steps, ensuring consistent mixing and heat transfer. Automated distillation units remove excess POCl₃, while crystallization from ethanol/water mixtures (1:1 v/v) isolates the product with >95% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chloro Displacement | 78 | 98 | High regioselectivity | Requires toxic POCl₃ |

| Condensation | 55 | 92 | Modular scaffold construction | Multi-step, lower yield |

Chemical Reactions Analysis

Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to modify the allylamino group, using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula C₁₁H₁₅N₃O₂S.

Key Observations :

- Allylamino vs.

- Benzylamino Derivatives: Substitution with aromatic groups (e.g., 3-chloro-4-methoxybenzyl in CAS 330785-81-4) increases molecular weight and lipophilicity, likely improving membrane permeability .

Substituent Variations at Position 2

The methylthio (-SMe) group at position 2 is conserved in many analogs but can be replaced with ethylthio (-SEt) or thioxo (=S) groups:

Key Observations :

Pharmacological and Physicochemical Properties

- Kinase Inhibition: Compound 7c (), featuring a similar pyrimidine core, shows activity in kinase inhibition assays, suggesting the allylamino group may enhance target engagement .

- Solubility and pKa : Hydrazinyl derivatives (e.g., CAS 955368-92-0) exhibit predicted pKa values near 5.02, indicating ionization at physiological pH and improved aqueous solubility .

Biological Activity

Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.32 g/mol. The compound features a pyrimidine ring with specific substitutions that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest it may inhibit bacterial growth effectively.

- Anticancer Potential : this compound has been investigated for its ability to modulate pathways associated with cancer cell proliferation. Its interaction with the mTOR signaling pathway, which is crucial in cancer biology, suggests potential as an anticancer agent .

- Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The allylamino group may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

- Receptor Modulation : The compound may bind to receptors that play roles in cell signaling pathways, influencing processes such as cell growth and differentiation.

- Pathway Regulation : By affecting the mTOR pathway, the compound could alter cell cycle progression and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study conducted on the effects of this compound on cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(allylamino)-2-(methylthio)pyrimidine-5-carboxylate, and how is the product purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, a similar compound, Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate, was prepared by reacting a pyrimidine precursor with methylamine in THF, using triethylamine as a base. The reaction mixture is stirred overnight, followed by solvent removal, suspension in ethyl acetate, and washing with NaHCO₃ and brine. Purification involves trituration with hexanes, yielding a 52% isolated product . For allylamino derivatives, allylamine could replace methylamine under analogous conditions. Column chromatography (e.g., silica gel, hexane/EtOAC gradients) is critical for isolating pure products, as demonstrated in multi-step syntheses of related pyrimidines .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer: 1H NMR and HRMS are pivotal. In the methylamino analog, the NH proton appears as a broad singlet at δ 8.19 ppm, while the methylthio group resonates at δ 2.55 ppm. The ethyl ester’s quartet (δ 4.32 ppm) and triplet (δ 1.37 ppm) confirm the ethoxy group. HRMS (negative mode) with a calculated m/z of 1078.4477 ([M⁻]) and observed 1078.4447 validates molecular weight . For allylamino derivatives, allylic protons (δ 5–6 ppm) and NH coupling patterns in 2D NMR (e.g., HSQC) are diagnostic.

Q. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. The compound’s thiomethyl group is prone to oxidation; thus, dark vials and desiccants (e.g., silica gel) are recommended. Stability assessments via periodic HPLC or TLC can monitor degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield when scaling up?

Methodological Answer: Key parameters include:

- Solvent Choice: THF or DMF enhances nucleophilicity of amines .

- Temperature Control: Reactions at 80°C (e.g., in DMF with K₂CO₃) improve kinetics but require monitoring for by-product formation .

- Catalysis: DMAP accelerates Boc-protection reactions in multi-step syntheses .

Scale-up strategies involve continuous flow reactors for exothermic steps and in-line purification (e.g., scavenger resins) to minimize intermediate handling .

Q. What analytical strategies resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals, e.g., allylic protons in crowded regions .

- Variable Temperature NMR: Identify dynamic processes (e.g., tautomerism) causing signal splitting.

- HRMS/MS: Confirm molecular ions and fragmentation patterns to rule out impurities .

Contradictory data may arise from residual solvents (e.g., EtOAc in trituration steps); lyophilization or repeated column chromatography mitigates this .

Q. In kinase inhibition studies, what in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Radioactive Kinase Assays: Measure ³³P-ATP incorporation into substrates using scintillation counting.

- Fluorescence-Based Assays: Use ATP-competitive probes (e.g., ADP-Glo™) for high-throughput screening.

- SPR (Surface Plasmon Resonance): Quantify binding kinetics to kinase domains .

Dose-response curves (IC₅₀) and counter-screens against related kinases (e.g., EGFR, VEGFR) validate selectivity .

Q. How does modifying the allylamino group affect physicochemical properties and bioactivity?

Methodological Answer:

- LogP Studies: Allyl groups increase hydrophobicity compared to methylamino analogs, enhancing membrane permeability (measured via HPLC retention times) .

- Bioisosteric Replacements: Replacing allyl with propargyl groups improves metabolic stability in microsomal assays .

- SAR (Structure-Activity Relationship): Allyl derivatives show enhanced kinase inhibition (e.g., IC₅₀ < 1 µM in EGFR mutants) due to better active-site accommodation .

Q. What strategies address low aqueous solubility in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to solubilize the compound without denaturing proteins .

- Prodrug Design: Introduce phosphate or PEGylated esters that hydrolyze in vivo .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can synthetic by-products be identified and minimized during preparation?

Methodological Answer:

- LC-MS Tracking: Monitor reaction progress in real-time to detect early-stage by-products (e.g., di-substituted pyrimidines).

- By-Product Analysis: Common impurities include unreacted chloro-pyrimidine precursors or oxidized thiomethyl groups (→ sulfone); these are separable via reverse-phase HPLC .

- Optimized Workup: Sequential washes (NaHCO₃ for acidic impurities, brine for residual amines) reduce carryover .

Q. What computational methods predict binding affinity to kinase targets, and how are they validated?

Methodological Answer:

- Molecular Docking (AutoDock, Glide): Simulate binding poses in kinase ATP pockets, focusing on hydrogen bonds with hinge regions (e.g., pyrimidine N1 and backbone NH).

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- Validation: Correlate docking scores with experimental IC₅₀ values from kinase assays. False positives are filtered using free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.